Hbv-IN-17 Antiviral Potency: Quantitative Comparison with Lead Compound and Clinical CpAM Candidates
Hbv-IN-17 (compound 8) was identified through lead optimization from a piperazine-containing scaffold and exhibits an EC50 of 511 nM for HBV replication inhibition [1]. This potency positions it between early-stage research tool compounds and clinical-stage CpAMs. Direct potency comparisons across CpAMs are constrained by differing assay systems (stable cell lines versus primary human hepatocytes); however, cross-study comparable data from HepG2-derived cell lines (HepG2.2.15 and HepG2.117) provide a relevant benchmark. In these comparable cell-based systems, Hbv-IN-17 (EC50 = 511 nM) demonstrates greater potency than the Class II modulator NVR 3-778 (EC50 = 810 nM in HepG2.2.15 cells) but is less potent than the clinical candidates JNJ-6379 (EC50 = 54 nM in HepG2.117 cells) and GLS4 (EC50 = 62.24 nM in HepG2.2.15 cells) [2][3][4]. This potency ranking places Hbv-IN-17 as a moderately active tool compound suitable for target validation and screening benchmark applications where sub-micromolar activity is sufficient.
| Evidence Dimension | Antiviral potency (HBV DNA replication inhibition) |
|---|---|
| Target Compound Data | EC50 = 511 nM |
| Comparator Or Baseline | NVR 3-778: EC50 = 810 nM (HepG2.2.15); JNJ-6379: EC50 = 54 nM (HepG2.117); GLS4: EC50 = 62.24 nM (HepG2.2.15) |
| Quantified Difference | Hbv-IN-17 is 1.6× more potent than NVR 3-778; 9.5× less potent than JNJ-6379; 8.2× less potent than GLS4 |
| Conditions | HepG2.2.15 or HepG2.117 stable HBV-replicating cell lines |
Why This Matters
Potency ranking relative to established CpAMs enables researchers to select Hbv-IN-17 for applications where moderate potency is acceptable but structural novelty or distinct SAR exploration is prioritized over maximizing antiviral activity.
- [1] Discovery of SHR5133, a Highly Potent and Novel HBV Capsid Assembly Modulator. ACS Medicinal Chemistry Letters, 2022. View Source
- [2] Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 2019, 63(1), e01734-18. View Source
- [3] Berke JM, et al. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379. Antimicrob Agents Chemother, 2020, 64(5), e02439-19. View Source
- [4] Wu G, et al. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly. Antimicrob Agents Chemother, 2013, 57(11), 5344-5354. View Source
